Pentyl-d11 Paraben

Beschreibung

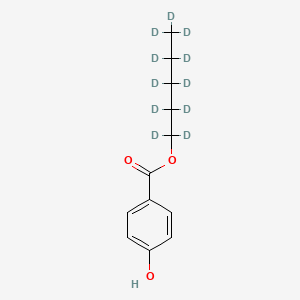

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSSPLQZSUWFJT-YFJJFHRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reagents and Stoichiometry

-

Reactants :

Deuterated pentanol introduces isotopic labels at the alkyl chain, necessitating anhydrous conditions to prevent proton-deuterium exchange. The molar ratio of alcohol to acid is critical; excess pentanol-d11 shifts equilibrium toward ester formation while minimizing side reactions like transesterification.

Reaction Procedure

The reaction is conducted under reflux (120–140°C) for 6–24 hours, depending on catalyst loading and reactant purity. A Dean-Stark trap is often employed to remove water, enhancing yield by Le Chatelier’s principle. Post-reaction, the mixture is cooled, and the catalyst is neutralized with a sodium bicarbonate solution (5% w/v).

Purification and Yield

Crude product is purified via:

-

Distillation : Removes unreacted pentanol-d11 (boiling point: 138°C for non-deuterated pentanol).

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >98% isotopic purity.

Reported yields range from 65% to 85%, contingent on reaction time and catalyst efficiency.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. A patented method for methylparaben synthesis provides a framework adaptable to this compound.

Optimized Conditions

-

Microwave Power : 450 W

-

Time : 3–18 minutes

-

Temperature : 80–100°C (inferred from methanol’s boiling point under microwave conditions)

This method leverages microwave dielectric heating to accelerate the esterification, achieving near-complete conversion in ≤18 minutes. For deuterated analogs, sealed vessels prevent deuterium loss via volatilization.

Workflow and Efficiency

-

Mixing : p-Hydroxybenzoic acid and pentanol-d11 are combined with the catalyst in a microwave-compatible flask.

-

Irradiation : Short bursts of microwave energy maintain thermal control, minimizing side reactions.

-

Quenching : The reaction is halted by cooling, followed by neutralization and extraction.

Yields exceed 90% in optimized runs, with purity >95% confirmed by NMR. However, scalability remains challenging due to microwave cavity size limitations.

Comparative Analysis of Synthesis Methods

Optimization and Challenges

Deuterium Retention

The C-D bond’s lower polarity compared to C-H necessitates:

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl-d11 Paraben undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form p-hydroxybenzoic acid and pentanol-d11.

Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding quinones.

Substitution: The aromatic ring of this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed

- p-Hydroxybenzoic acid and pentanol-d11.

Oxidation: Quinones.

Substitution: Nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pentyl-d11 Paraben is widely used in scientific research due to its unique properties. Some of its applications include:

Analytical Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the behavior of parabens in various matrices.

Biological Studies: Employed in studies investigating the metabolism and toxicity of parabens in biological systems.

Environmental Research: Utilized to trace the environmental fate and transport of parabens in ecosystems.

Pharmaceutical Research: Used to study the stability and efficacy of paraben-containing formulations.

Wirkmechanismus

Pentyl-d11 Paraben exerts its preservative effects by inhibiting the growth of microorganisms. It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. The compound targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Deuterium Substitution |

|---|---|---|---|---|

| This compound | C₁₂H₅D₁₁O₃ | 219.32 | 1216496-15-9 | 11 D atoms |

| Pentyl Paraben | C₁₂H₁₆O₃ | 208.25 | 6521-29-5 | None |

| Propyl Paraben | C₁₀H₁₂O₃ | 180.21 | 94-13-3 | None |

| Methyl-d3 Paraben | C₈H₅D₃O₃ | 170.17 | 362049-51-2 | 3 D atoms |

| Butyl-d9 Paraben | C₁₁H₃D₉O₃ | 207.28 | 1216904-65-2 | 9 D atoms |

Key Observations :

Key Findings :

- Deuterated compounds require strict storage conditions to prevent isotopic exchange or degradation. For example, Methyl-d3 Paraben is stored at -20°C for long-term stability, whereas this compound is stable at +4°C .

Analytical Performance and Limitations

- Signal Separation: this compound’s 11 deuterium atoms provide a +11 m/z shift in mass spectrometry, ensuring minimal interference with non-deuterated analytes. In contrast, Methyl-d3 Paraben’s +3 m/z shift may overlap with other low-mass ions .

- Cost and Availability: Deuterated parabens are 10–100x more expensive than non-deuterated versions due to synthesis complexity. For example, this compound is priced at ¥2,540/5 mg , whereas non-deuterated pentyl paraben costs ~¥50/5 mg.

Biologische Aktivität

Pentyl-d11 paraben is a synthetic derivative of parabens, commonly used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial properties. This article delves into its biological activity, focusing on its safety profile, potential health effects, and regulatory considerations.

- Chemical Name : this compound

- CAS Number : 6521-29-5

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- Structure : this compound is characterized by a pentyl group attached to a para-hydroxybenzoic acid moiety, making it lipophilic and enabling effective penetration through biological membranes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a wide range of bacteria and fungi. It functions by disrupting microbial cell membranes and inhibiting metabolic processes. The effectiveness of pentyl parabens can be compared with other common parabens, such as propyl and butyl parabens, which are well-documented for their preservative qualities.

| Paraben Type | Antimicrobial Spectrum | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pentyl Paraben | Bacteria, Fungi | 0.01 - 0.1% |

| Propyl Paraben | Bacteria | 0.05 - 0.1% |

| Butyl Paraben | Bacteria, Fungi | 0.01 - 0.1% |

Skin Sensitization

Recent studies have focused on the skin sensitization potential of parabens, including this compound. A case study involving propyl paraben indicated that while some parabens are classified as non-sensitizers based on Next Generation Risk Assessment (NGRA) methodologies, the sensitization potential of this compound remains less characterized.

- Study Findings : Data suggest that this compound may have a lower likelihood of causing skin sensitization compared to longer-chain parabens, but further studies are needed to confirm these findings.

Regulatory Status

The regulatory landscape for parabens has become increasingly stringent due to concerns over endocrine disruption and allergic reactions. The European Commission has restricted the use of certain parabens in cosmetic products, particularly those with high skin absorption rates.

- Current Regulations : As of now, this compound is generally recognized as safe when used within prescribed limits in cosmetics and personal care products.

Case Studies and Research Findings

- Skin Sensitization Assessment :

- Antimicrobial Efficacy :

-

Endocrine Disruption Potential :

- Investigations into the endocrine-disrupting effects of parabens have raised concerns; however, this compound has not been conclusively linked to such effects at typical exposure levels found in consumer products.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Pentyl-d11 Paraben in isotopic labeling studies?

this compound, a deuterated analog of pentyl paraben, is synthesized via esterification of deuterated pentanol (pentanol-d11) with 4-hydroxybenzoic acid under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR and C-NMR) to confirm deuteration efficiency at the pentyl chain. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is critical to verify isotopic purity and rule out protium contamination .

Q. How can High-Performance Liquid Chromatography (HPLC) be optimized to separate this compound from non-deuterated analogs in mixed samples?

Optimal separation is achieved using a reversed-phase C18 column with a mobile phase of methanol:water (80:20 v/v) at a flow rate of 1.0 mL/min. Retention times and resolution (>1.5) are monitored via UV detection at 254 nm. Calibration curves (2–20 μL injections) should yield a correlation coefficient () >0.99 for quantitative accuracy. This method minimizes co-elution risks with structurally similar parabens like propyl or butyl derivatives .

Advanced Research Questions

Q. What experimental strategies address contradictions in toxicity data between this compound and its non-deuterated counterpart?

Discrepancies in toxicity profiles (e.g., metabolic stability or receptor binding) may arise from kinetic isotope effects. To resolve this, conduct parallel in vitro assays (e.g., hepatic microsomal stability tests) comparing and of both compounds. Use LC-MS/MS to quantify metabolites, ensuring deuterium retention is tracked. Statistical analysis (ANOVA, p<0.05) can identify significant differences in metabolic pathways .

Q. How can read-across approaches under OECD/ECHA guidelines extrapolate missing ecotoxicological data for this compound?

Apply Category Approach (ECHA Scenario 5) using methyl-, propyl-, and butyl parabens as source substances. Validate the hypothesis that linear-alkyl parabens share common metabolites (e.g., pHBA) via in vitro hydrolysis assays. Use toxicokinetic data (e.g., plasma protein binding, urinary excretion) from deuterated analogs to interpolate bioaccumulation potential. Ensure compliance with the 3Rs principle by avoiding vertebrate testing unless necessary .

Q. What are the challenges in detecting this compound in environmental matrices, and how can they be mitigated?

Low environmental concentrations (ng/L) and matrix interference (e.g., humic acids) require solid-phase extraction (SPE) with Oasis HLB cartridges, followed by derivatization (e.g., BSTFA) for GC-MS analysis. Method validation should include spike-recovery tests (70–120%) and limits of detection (LOD <1 ng/g). For wastewater, account for microbial degradation by adding sodium azide during sample collection .

Q. Why is this compound used as an internal standard in human biomonitoring studies, and what are its limitations?

Its structural similarity to endogenous parabens minimizes matrix effects in LC-MS/MS, while deuteration allows isotopic differentiation. However, deuterium exchange in aqueous media (e.g., urine) can reduce accuracy. Mitigate this by using stable isotope-labeled analogs (e.g., C-pentyl paraben) and validating storage conditions (-80°C, pH 5.0) .

Regulatory and Data Gap Questions

Q. How does the EU regulatory status of pentyl paraben impact research on its deuterated analog?

Pentyl paraben is banned in EU cosmetics (EC No. 1223/2009) due to insufficient safety data, which extends to its deuterated form. Researchers must justify its use under in vitro or tracer studies, adhering to REACH Annex VII exemptions. Regulatory submissions require robust read-across dossiers and in silico QSAR predictions for hazard endpoints .

Q. What in silico tools are recommended to predict the environmental persistence of this compound?

Use EPI Suite (EPA) to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics. Molecular dynamics simulations (e.g., GROMACS) can model deuterium’s impact on hydrolysis rates. Compare results with experimental half-lives in OECD 301B ready biodegradability tests to validate predictions .

Methodological Frameworks

Q. How should researchers design longitudinal studies to assess deuterated paraben exposure in model organisms?

Adopt a tiered approach:

- Tier 1: Acute exposure (48-hr) in Daphnia magna to determine LC.

- Tier 2: Chronic exposure (21-day) in zebrafish, measuring hepatotoxicity via transcriptomics (e.g., CYP3A4 expression).

- Tier 3: Multi-generational assays in C. elegans to evaluate epigenetic effects. Use trajectory modeling (R package nlme) to analyze dose-response trends .

Q. What statistical methods resolve batch variability in deuterated paraben synthesis?

Apply principal component analysis (PCA) to NMR/MS datasets to identify outlier batches. Use Design of Experiments (DoE) software (e.g., JMP) to optimize reaction parameters (e.g., temperature, catalyst ratio). Report relative standard deviation (RSD) <5% for inter-batch reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.